molecular formula C8H11NO3S B13690691 Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate

Cat. No.: B13690691
M. Wt: 201.25 g/mol
InChI Key: ZOQQOKLHTPVJSJ-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate is an ester derivative featuring a thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen. The compound’s hydroxyl and ester functional groups contribute to its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C8H11NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-6,10H,2-3H2,1H3

InChI Key

ZOQQOKLHTPVJSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=CS1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, followed by heating the mixture to promote cyclization and formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. This compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate is distinguished by its thiazole substituent, which differentiates it from simpler esters like ethyl propanoate () or branched analogs such as ethyl 2-methylpropanoate (). Key structural comparisons include:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) XLogP3
This compound* 5-thiazolyl, hydroxyl Ester, hydroxyl, thiazole ~300 (estimated) ~2.5–3
Ethyl propanoate () None Ester 102.13 1.2
Ethyl 2-methylpropanoate () 2-methyl branch Ester, branched alkyl 116.16 1.8
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene... () Thiophene, sulfanylidene Ester, thiophene, sulfonyl 327.4 2.9
ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)... () Chloro, fluoro, isoxazolyl Ester, halogen, isoxazole 297.71 ~3.1

*Estimated based on analogs.

Physicochemical Properties

  • Volatility and Flavor Profile: Simpler esters (e.g., ethyl propanoate) are highly volatile and contribute fruity aromas in food systems ().
  • Lipophilicity: The XLogP3 value (~2.5–3) suggests moderate lipophilicity, comparable to ethyl 3-methylbutanoate () but higher than ethyl propanoate (XLogP3 = 1.2). This property may influence its use in lipid-based formulations or drug delivery systems .

Stability and Reactivity

  • Dimer Formation: Esters like ethyl propanoate form dimers under high concentrations (). The thiazole group may stabilize the monomeric form via resonance or steric hindrance.
  • Oxidative Stability : Thiazole’s aromatic structure could enhance resistance to oxidation compared to aliphatic esters, which degrade via lipid oxidation ().

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